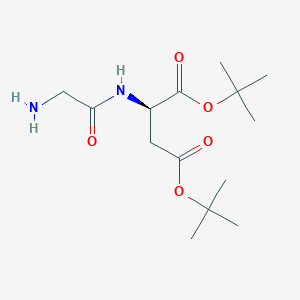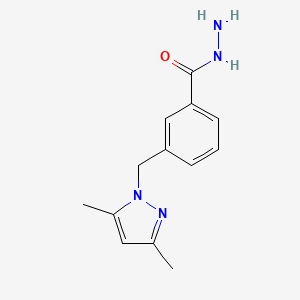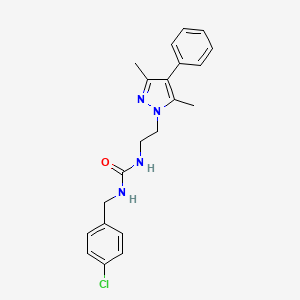
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Overview
Description
The compound “3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a nitro group, a pyridine ring, and a thiazole ring. These functional groups and heterocycles are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a nitro group, a pyridine ring, and a thiazole ring. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the benzamide group, and the heterocyclic rings. The nitro group is often involved in redox reactions, while the benzamide group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the heterocyclic rings could influence its stability and solubility .Scientific Research Applications
VEGFR-2 Kinase Inhibition
Compounds structurally related to 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate significant potential in cancer therapy by inhibiting angiogenesis, a process critical for tumor growth and metastasis. A notable compound, N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, exhibited excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in lung and colon carcinoma models (Borzilleri et al., 2006).
Directing Group for C-H Amination
The use of 2-(pyridin-2-yl)aniline as a new, removable directing group in promoting C-H amination mediated by cupric acetate was demonstrated, where benzamide derivatives were effectively aminated. This research underlines the versatility of pyridin-2-yl-based structures in synthetic chemistry, which could extend to the functionalization of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide for developing new compounds (Zhao et al., 2017).
Antiparasitic Activity
Thiazolides, including compounds similar in structure to 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, have shown a broad spectrum of activities against various parasites and bacteria. Nitazoxanide, a thiazolide, demonstrated efficacy against Neospora caninum tachyzoites in vitro, suggesting that modifications in the benzene ring, similar to those in 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, could play a crucial role in antiparasitic activity (Esposito et al., 2005).
Polymer Synthesis
Polymers containing thiazole units, akin to the structure of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, have been synthesized for various applications. Poly(amide-imide)s derived from 3,5-diamino-N-(thiazol-2-yl)benzamide and dicarboxylic acids showed potential in creating optically active materials, indicating the relevance of thiazol-2-yl structures in developing advanced polymeric materials (Mallakpour & Ahmadizadegan, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14(10-3-1-5-12(7-10)19(21)22)18-15-17-13(9-23-15)11-4-2-6-16-8-11/h1-9H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCUZBHFWNRVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330303 | |
| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
CAS RN |
477544-84-6 | |
| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)
![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)



![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2941330.png)



![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)